molecular formula C13H19NO4 B13935023 Tert-butyl 2,3-dimethoxyphenylcarbamate

Tert-butyl 2,3-dimethoxyphenylcarbamate

Cat. No.: B13935023
M. Wt: 253.29 g/mol
InChI Key: ICICTGVUVVDNFZ-UHFFFAOYSA-N
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Description

tert-Butyl (2,3-dimethoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,3-dimethoxyphenyl)carbamate typically involves the reaction of 2,3-dimethoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods: Industrial production methods for tert-Butyl (2,3-dimethoxyphenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2,3-dimethoxyphenyl)carbamate can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate group.

    Substitution: The tert-butyl group can be substituted under acidic conditions, typically using trifluoroacetic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The corresponding amine.

    Substitution: The deprotected amine.

Scientific Research Applications

Chemistry: tert-Butyl (2,3-dimethoxyphenyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids.

Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amine groups.

Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection of functional groups during synthesis.

Industry: In the chemical industry, tert-Butyl (2,3-dimethoxyphenyl)carbamate is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl (2,3-dimethoxyphenyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage is resistant to a variety of reaction conditions, allowing for selective deprotection when needed. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the methoxy groups.

    tert-Butyl (3,4-dimethoxyphenyl)carbamate: Similar but with methoxy groups at different positions.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar but with hydroxyl groups instead of methoxy groups.

Uniqueness: tert-Butyl (2,3-dimethoxyphenyl)carbamate is unique due to the presence of methoxy groups at the 2 and 3 positions, which can influence its reactivity and stability. The methoxy groups can participate in hydrogen bonding and other interactions, making this compound particularly useful in specific synthetic applications.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-(2,3-dimethoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-9-7-6-8-10(16-4)11(9)17-5/h6-8H,1-5H3,(H,14,15)

InChI Key

ICICTGVUVVDNFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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